1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 737768-77-3
VCID: VC20266606
InChI: InChI=1S/C20H11F6N3/c21-19(22,23)14-11-15(20(24,25)26)27-18-16(14)17(12-7-3-1-4-8-12)28-29(18)13-9-5-2-6-10-13/h1-11H
SMILES:
Molecular Formula: C20H11F6N3
Molecular Weight: 407.3 g/mol

1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

CAS No.: 737768-77-3

Cat. No.: VC20266606

Molecular Formula: C20H11F6N3

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine - 737768-77-3

Specification

CAS No. 737768-77-3
Molecular Formula C20H11F6N3
Molecular Weight 407.3 g/mol
IUPAC Name 1,3-diphenyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C20H11F6N3/c21-19(22,23)14-11-15(20(24,25)26)27-18-16(14)17(12-7-3-1-4-8-12)28-29(18)13-9-5-2-6-10-13/h1-11H
Standard InChI Key ABDMUNHVXMORMB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

The compound’s structure features a fused pyrazole-pyridine system with phenyl and trifluoromethyl substituents. The trifluoromethyl groups at positions 4 and 6 introduce strong electron-withdrawing effects, which influence the molecule’s electronic distribution and reactivity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₀H₁₁F₆N₃
Molecular Weight407.3 g/mol
IUPAC Name1,3-diphenyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine
Canonical SMILESC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4
XLogP35.2 (estimated)
Topological Polar Surface Area34.5 Ų

The compound’s lipophilicity (XLogP3 ≈ 5.2) facilitates membrane permeability, while its moderate polar surface area (34.5 Ų) suggests potential blood-brain barrier penetration . The trifluoromethyl groups contribute to metabolic resistance by shielding reactive sites from oxidative enzymes .

Synthetic Methodologies

Cyclization and Trifluoromethylation

A common synthesis route involves cyclization of 3,5-diphenyl-1H-pyrazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent. The reaction proceeds in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃) at 60–100°C. Yields typically range from 65% to 80%, with purification achieved via column chromatography.

Sequential Suzuki–Miyaura Coupling

Recent advances employ palladium-catalyzed Suzuki–Miyaura coupling to construct the diaryl framework. For example, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine undergoes sequential coupling with phenylboronic acid to install the 3- and 6-aryl groups . This one-pot method achieves 70–85% yields and excellent regioselectivity .

Copper(II)-Catalyzed [3 + 3] Cycloaddition

A 2024 study demonstrated a Cu(II)-catalyzed [3 + 3] cycloaddition using acetylacetonate ligands, yielding pyrazolo[3,4-b]pyridines under mild conditions (room temperature, 12 h) . This method avoids harsh reagents and achieves 75–90% yields for derivatives with electron-withdrawing groups .

Biological Activities

Antimicrobial Properties

The compound’s trifluoromethyl groups enhance interactions with bacterial enzymes. In a 2024 study, analog 2g (structurally similar to the title compound) exhibited potent activity against antibiotic-resistant strains:

PathogenMIC (μg/mL)
Methicillin-resistant S. aureus2
Vancomycin-resistant Enterococci8
ESBL-producing E. coli4

Comparative analysis showed 4–8-fold greater potency than ciprofloxacin, attributed to hydrophobic interactions with bacterial DNA gyrase .

Anticancer Activity

Polyfunctionalized pyrazolo[3,4-b]pyridines demonstrated cytotoxicity against HepG2 liver cancer cells. Compound 5g (a 4-chlorophenyl analog) achieved a GI₅₀ of 0.01 μM, surpassing doxorubicin (GI₅₀ = 0.05 μM) . Molecular docking revealed high-affinity binding to tubulin’s colchicine site (docking score: −10.0 kcal/mol), disrupting microtubule assembly .

Enzyme Inhibition

The trifluoromethyl groups stabilize interactions with kinase ATP-binding pockets. In silico studies predict inhibitory activity against EGFR (ΔG = −8.5 kcal/mol) and CDK2 (ΔG = −9.2 kcal/mol), suggesting potential in oncology .

Computational and Pharmacokinetic Insights

Density Functional Theory (DFT) Calculations

DFT studies on analog 2g revealed a HOMO-LUMO gap of 0.17 eV, indicating high reactivity . The electron-deficient pyridine ring facilitates nucleophilic attacks, while the phenyl groups stabilize charge transfer .

ADME Properties

SwissADME predictions for the title compound suggest favorable pharmacokinetics:

ParameterValue
Gastrointestinal AbsorptionHigh
BBB PermeabilityModerate
CYP2D6 InhibitionUnlikely
Lipinski Violations0

The compound’s logP (5.2) and molecular weight (407.3 g/mol) align with Lipinski’s rule, supporting oral bioavailability .

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